2,3-Dehydrokievitone
2,3-Dehydrokievitone
2',4',5,7-Tetrahydroxy-8-prenylisoflavone is a member of isoflavones.
2,3-Dehydrokievitone has been reported in Phaseolus lunatus, Lupinus luteus, and other organisms with data available.
2,3-Dehydrokievitone has been reported in Phaseolus lunatus, Lupinus luteus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
74161-25-4
VCID:
VC21326878
InChI:
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
SMILES:
Array
Molecular Formula:
C20H18O6
Molecular Weight:
354.4 g/mol
2,3-Dehydrokievitone
CAS No.: 74161-25-4
Cat. No.: VC21326878
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone is a member of isoflavones. 2,3-Dehydrokievitone has been reported in Phaseolus lunatus, Lupinus luteus, and other organisms with data available. |
|---|---|
| CAS No. | 74161-25-4 |
| Molecular Formula | C20H18O6 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
| Standard InChI | InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 |
| Standard InChI Key | RWDSADRZXTYPMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C |
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